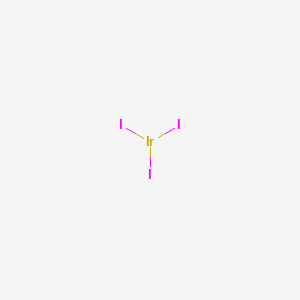
Triiodoiridium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Triiodoiridium can be synthesized through various methods. One common approach involves the reaction of iridium metal with iodine under controlled conditions. The reaction typically takes place at elevated temperatures to ensure complete conversion of iridium to this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of molten salt chlorination or electrochemical dissolution techniques. These methods are efficient in extracting and purifying iridium from secondary sources, making them suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
Triiodoiridium undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form higher oxidation state compounds.
Reduction: It can be reduced to lower oxidation state compounds.
Substitution: This compound can participate in substitution reactions where iodine atoms are replaced by other ligands.
Common Reagents and Conditions
Common reagents used in reactions with this compound include strong oxidizing agents, reducing agents, and various ligands. The reaction conditions often involve specific temperatures and solvents to facilitate the desired transformations .
Major Products Formed
The major products formed from reactions involving this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield iridium compounds with higher oxidation states, while substitution reactions can produce a variety of iridium complexes with different ligands .
Scientific Research Applications
Triiodoiridium has found applications in several scientific research areas:
Mechanism of Action
The mechanism by which triiodoiridium exerts its effects involves its interaction with specific molecular targets and pathways. In biological systems, this compound complexes can interact with cellular components, leading to cytotoxic effects in cancer cells. The compound’s ability to generate reactive oxygen species and induce apoptosis is a key aspect of its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
Triiodoiridium can be compared with other similar compounds, such as:
Nitrogen triiodide (NI3): A highly sensitive and explosive compound used in small-scale applications.
Phosphorus triiodide (PI3): Used in organic synthesis for the conversion of alcohols to alkyl iodides.
Uniqueness
This compound stands out due to its stability and versatility in various chemical reactions. Unlike nitrogen triiodide and phosphorus triiodide, this compound is less sensitive and can be handled more safely in laboratory and industrial settings .
Properties
CAS No. |
7790-41-2 |
|---|---|
Molecular Formula |
I3Ir |
Molecular Weight |
572.93 g/mol |
IUPAC Name |
iridium(3+);triiodide |
InChI |
InChI=1S/3HI.Ir/h3*1H;/q;;;+3/p-3 |
InChI Key |
WUHYYTYYHCHUID-UHFFFAOYSA-K |
SMILES |
I[Ir](I)I |
Canonical SMILES |
[I-].[I-].[I-].[Ir+3] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















